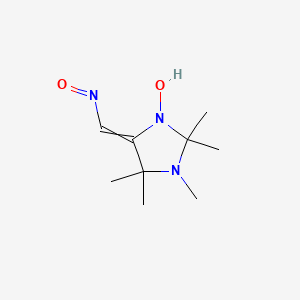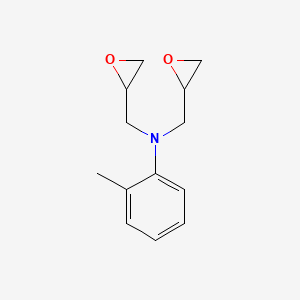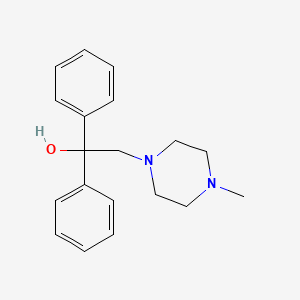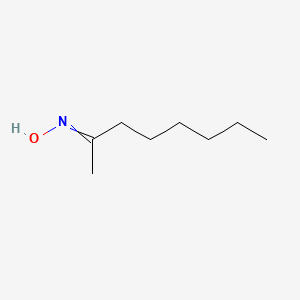
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine
Descripción general
Descripción
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine is a fascinating chemical compound with a unique structure that has garnered significant interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine typically involves the oxidation of N-(4-hydroxyimino-2-methyl-2-pentyl)-N-isopropylhydroxylamine. This reaction yields 1-hydroxy-2,2,4,6,6-pentamethyl-1,2,5,6-tetrahydropyrimidine 3-oxide, which can then be converted into the desired imidazolidine compound . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electrophilic reagents and oxidizing agents. For example, metallated derivatives of this compound react with electrophiles to form mono- and bifunctional substituted nitroxides . The major products formed from these reactions include enaminocarbonyl and thiocarbonyl derivatives, as well as enaminoimines .
Aplicaciones Científicas De Investigación
This compound has extensive applications in scientific research In chemistry, it is used as a catalyst and in organic synthesis due to its unique reactivityIn the industry, it is utilized in material science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine involves its interaction with molecular targets through its nitroso and hydroxy functional groups. These interactions can lead to the formation of nitroxide radicals, which are known for their stability and reactivity. The pathways involved often include redox reactions and the formation of spin-labeled chelating reagents .
Comparación Con Compuestos Similares
Similar compounds to 1-Hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine include other nitroxide radicals and imidazolidine derivatives. For instance, 1-hydroxy-2,2,4,6,6-pentamethyl-1,2,5,6-tetrahydropyrimidine 3-oxide is a closely related compound with similar reactivity but different structural features . The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it particularly useful in various applications.
Propiedades
IUPAC Name |
1-hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-8(2)7(6-10-13)12(14)9(3,4)11(8)5/h6,14H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMJAZQDGDIZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CN=O)N(C(N1C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337819 | |
| Record name | 1-hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70183-45-8 | |
| Record name | 1-hydroxy-2,2,3,4,4-pentamethyl-5-(nitrosomethylidene)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Propanedinitrile, [[4-[[2-(benzoyloxy)ethyl]ethylamino]-2-methylphenyl]methylene]-](/img/structure/B1617191.png)

